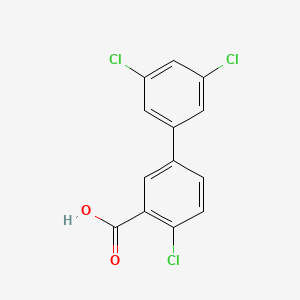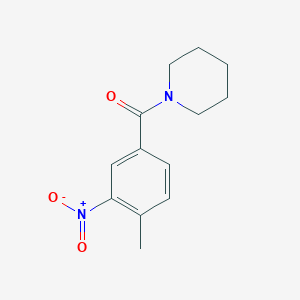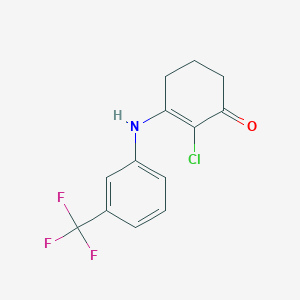
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is a chemical compound . It is an oxygen-containing building block used in chemical synthesis . The molecules are non-planar, with torsion angles around the N–C bond being 32.62° and 30.61° . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .
Synthesis Analysis
The compound was obtained according to a method reported previously . Single crystals for X-ray analysis were acquired from the ethyl alcohol solution via a slow evaporation method . The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group is an attractive subject for many scientists because of their wide range of applications .Molecular Structure Analysis
The crystal structures of the compound were determined by the single crystal X-ray diffraction method . The molecules are non-planar . The compound belongs to the class of organic compounds known as diarylethers .Chemical Reactions Analysis
Quinones, which include this compound, are redox-active structures which play an important role in bio-systems . For example, plastoquinone transports electrons from chlorophyll in green plants, and the vitamin K which is a derivative of naphthoquinone is the electron-transfer agent in photosynthesis .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.482 (lit.) and a boiling point of 160 °C (lit.) . It has a density of 1.479 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been used in crystallography studies. The crystal structures of the compound were determined by the single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° .
Redox-Active Structures
Quinones are redox-active structures which play an important role in bio-systems. For example, plastoquinone transports electrons from chlorophyll in green plants, and the vitamin K which is a derivative of naphthoquinone is the electron-transfer agent in photosynthesis .
Sustainable Energy-Storage Devices
Because of the redox potential of quinones in nature, they can be considered as sustainable energy-storage devices .
Photochemical and Electrochemical Fluorescent Switching Properties
It is known that some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties .
Drug Potency Improvement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Synthesis of Antimicrobial Benzoisothiazolones and Dithiobis (Benzamides)
The compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties . There are also numerous studies which show that the aryl amino naphthoquinones have potential anticancer, antibacterial, and antifungal activities .
Safety and Hazards
Zukünftige Richtungen
The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group, such as this compound, is an attractive subject for many scientists because of their wide range of applications . Many pharmaceuticals and drugs contain trifluoromethyl groups . In a previous study, antimicrobial activities of the sulfanyl derivatives of the title compounds were investigated and gave excellent results . Therefore, future research could focus on exploring more applications of this compound in various fields.
Eigenschaften
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZYMDOJNGYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409541 |
Source


|
| Record name | SBB062283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one | |
CAS RN |
6476-85-3 |
Source


|
| Record name | SBB062283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


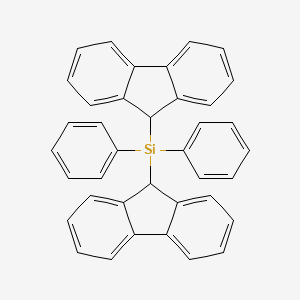

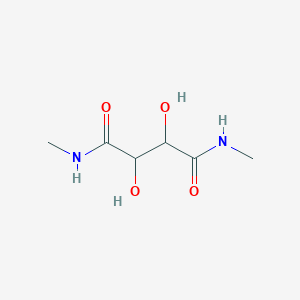
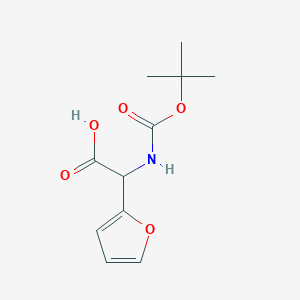
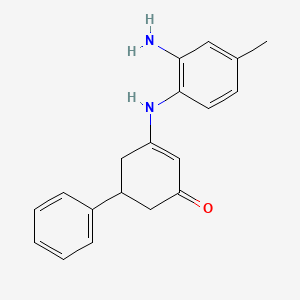
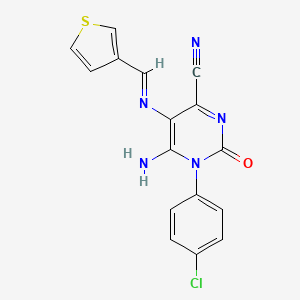
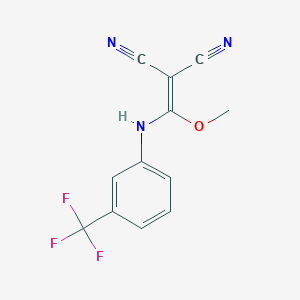
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
